Allylpalladium chloride dimer
Overview
Description
Allylpalladium chloride dimer plays a pivotal role in organic synthesis due to its versatility in catalyzing a range of reactions, including but not limited to, nucleophilic substitutions, cyclopropanations, and carbon-carbon bond-forming reactions. Its utility is derived from the palladium center's ability to coordinate with allylic substrates, facilitating various transformations under mild conditions.
Synthesis Analysis
The synthesis of allylpalladium chloride dimer often involves the reaction of palladium(II) chloride with allylic substrates. Novel synthetic routes have expanded the library of allylpalladium complexes, showing versatility in reaction conditions and substrates. For example, novel η3-allylpalladium complexes have been synthesized from pyridinylpyrazole and allylpalladium chloride dimer, demonstrating the adaptability of this compound in creating structurally diverse complexes with significant catalytic activities (Satake & Nakata, 1998).
Molecular Structure Analysis
The molecular structure of allylpalladium chloride dimers has been extensively studied, revealing insights into their bonding and geometry. For instance, X-ray crystallography has characterized dimeric eta(3)-allylpalladium chloride complexes, demonstrating the influence of the allylic substituents on the palladium center's coordination environment. This structural information is crucial for understanding the reactivity and catalytic capabilities of these complexes (Rosset et al., 1998).
Chemical Reactions and Properties
Allylpalladium chloride dimers are renowned for their catalytic proficiency in facilitating a plethora of chemical transformations. Their application in cyclopropanation, allylic substitutions, and tandem nucleophilic additions showcases their broad utility in organic synthesis. The catalytic activities are attributed to the palladium center's ability to undergo oxidative addition and reductive elimination processes, making these complexes highly effective catalysts in a variety of chemical reactions (Gu et al., 2009).
Scientific Research Applications
Allylpalladium complexes formed from cycloalkenes and methyl- and tert-butyl-substituted cycle alkenes have been characterized, demonstrating the formation of syn and anti isomers in larger ring systems. These complexes show interesting rearrangements and are useful in studying molecular interactions and transformations in organometallic chemistry (Rosset et al., 1998).
The reactions of allylpalladium chloride dimer with neutral ligands have been explored, revealing dynamic processes in solution. These studies contribute to understanding the behavior of such complexes in different environments (Boschi et al., 1979).
Novel allylpalladium−pyridinylpyrazole complexes have been synthesized, showing high catalytic activity for cyclopropanation reactions. This highlights the potential of allylpalladium chloride dimer in catalysis (Satake & Nakata, 1998).
π-Allylpalladium complexes' reactions influenced by various phosphorus ligands have been studied, providing insights into the "π−σ" reactions in these compounds (Vrieze et al., 1968).
The synthesis of 1,2-dihydroisoquinolines via reactions involving allylpalladium chloride dimer and alkynylarylimines has been demonstrated. This underscores its role in facilitating complex organic syntheses (Ohtaka et al., 2004).
The ultraviolet and visible spectra of π-allylpalladium complexes, including allylpalladium chloride, have been recorded, providing valuable information about their electronic structure (Hartley, 1970).
properties
IUPAC Name |
chloropalladium(1+);prop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAXHPKEVTBLF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2Pd2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allylpalladium chloride dimer | |
CAS RN |
12012-95-2 | |
Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palladium chloride, allyl- (Dimer) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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